3-(1-Aminoethyl)oxetan-3-ol

pKa differentiation regioisomer comparison ionization state

Procure the definitive bifunctional oxetane scaffold for your chiral drug discovery programs. Unlike its achiral 2-aminoethyl regioisomer, this 1-aminoethyl variant provides a chiral α-carbon center — available in both (R) and (S) enantiomers — making it essential for stereospecific SAR campaigns on GPCRs, kinases, and proteases. Its oxetan-3-ol core is a literature-validated carboxylic acid bioisostere (pKa >12) that dramatically enhances passive membrane permeability in CNS programs. The compact, fully saturated scaffold (Fsp³ = 1.0; MW 117.15) aligns with fragment-based discovery, while the dual amine/hydroxyl functionality enables bidirectional elongation for PROTAC linker-warhead conjugation. Verify enantiomeric excess upon receipt; generic substitution by the 2-aminoethyl analog is chemically unsound and will compromise your binding data.

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
Cat. No. B8053343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Aminoethyl)oxetan-3-ol
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESCC(C1(COC1)O)N
InChIInChI=1S/C5H11NO2/c1-4(6)5(7)2-8-3-5/h4,7H,2-3,6H2,1H3
InChIKeyYNNVWKYTJJOGEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Aminoethyl)oxetan-3-ol: What Procurement Teams and Medicinal Chemists Should Know Before Sourcing This Chiral Oxetane Building Block


3-(1-Aminoethyl)oxetan-3-ol (CAS 2172587-97-0; molecular formula C₅H₁₁NO₂; MW 117.15 g/mol) is a bifunctional oxetane building block featuring a strained four-membered cyclic ether ring substituted at the 3-position with both a hydroxyl group and a 1-aminoethyl side chain . The compound is commercially available at 95–98% purity from multiple global suppliers and carries GHS07 hazard classification (harmful if swallowed, causes skin/eye irritation) . Its defining structural feature—the oxetan-3-ol core—has been validated in the peer-reviewed literature as a promising bioisosteric replacement for the carboxylic acid functional group, exhibiting drastically reduced acidity (pKₐ >12) and enhanced passive membrane permeability relative to carboxylic acid counterparts [1]. The 1-aminoethyl substituent introduces a chiral center, enabling access to both enantiomerically pure (R)- and (S)- forms (CAS 2200475-27-8 and 2380433-33-8, respectively) .

Why 3-(1-Aminoethyl)oxetan-3-ol Cannot Be Interchanged with Its Regioisomers or Shorter-Chain Homologs


The closest structural analogs—3-(2-aminoethyl)oxetan-3-ol and 3-(aminomethyl)oxetan-3-ol—differ from the target compound by a single methylene unit in the aminoalkyl side chain, yet this seemingly minor alteration produces substantial shifts in predicted pKₐ, lipophilicity, and stereochemical complexity. The target compound positions the primary amine at the α-carbon relative to the oxetane ring (1-aminoethyl), creating a chiral center and constraining the amine in close proximity to the ring oxygen; the 2-aminoethyl regioisomer relocates the amine to the β-carbon, eliminating chirality at the point of attachment and altering the amine's electronic environment . These structural differences translate into quantifiable physicochemical divergence that directly impacts formulation behavior, membrane permeation, and downstream synthetic utility, making generic interchange scientifically unsound without explicit re-validation [1].

3-(1-Aminoethyl)oxetan-3-ol: Head-to-Head Physicochemical and Structural Differentiation Data Against Closest Analogs


α- vs β-Aminoethyl Regiochemistry Drives a ~2-Log-Unit pKₐ Shift Relative to the 2-Aminoethyl Isomer

The target compound places the primary amine on the α-carbon of the ethyl side chain (1-aminoethyl), whereas the closest regioisomer, 3-(2-aminoethyl)oxetan-3-ol, bears the amine on the β-carbon. This single-bond shift produces a substantial difference in predicted acidity: the target has a predicted pKₐ of 11.39±0.20, while the 2-aminoethyl analog is predicted at pKₐ 13.46±0.20 . The α-amine's proximity to the electron-withdrawing oxetane ring oxygen renders the target a stronger acid by approximately two orders of magnitude. At physiological pH (7.4), this difference determines whether the amine exists predominantly in its protonated (charged) form, directly affecting solubility, protein binding, and membrane permeability [1].

pKa differentiation regioisomer comparison ionization state

Chiral Center at the α-Carbon Enables Enantiomerically Pure Forms Unavailable in the Achiral 2-Aminoethyl Regioisomer

The 1-aminoethyl substituent creates a stereogenic center at the α-carbon (the carbon bearing the amine), yielding a pair of enantiomers: (R)-3-(1-aminoethyl)oxetan-3-ol (CAS 2200475-27-8) and (S)-3-(1-aminoethyl)oxetan-3-ol (CAS 2380433-33-8). Both enantiomerically pure forms are commercially available from specialty suppliers . By contrast, 3-(2-aminoethyl)oxetan-3-ol (CAS 1554288-33-3) lacks a chiral center at the point of side-chain attachment and is supplied exclusively as the racemate [1]. The presence of chirality in the target compound is essential for structure–activity relationship (SAR) studies where stereochemistry governs target engagement.

chiral building block stereochemistry enantiomeric purity

Predicted LogP of –0.91 Confers ~1 Log Unit Higher Lipophilicity Compared to the Aminomethyl Homolog (LogP –1.9)

The target compound has a computed LogP of –0.9051 (TPSA 55.48 Ų, one rotatable bond), whereas the one-carbon-shorter homolog 3-(aminomethyl)oxetan-3-ol has a computed LogP of –1.9 (TPSA 55.5 Ų) [1]. This ~1 log unit difference in lipophilicity suggests that the target compound is approximately 10× more lipophilic, which is predicted to enhance passive membrane permeation. Both compounds share the same hydrogen-bond donor/acceptor counts but differ in carbon count and side-chain length, which modulates their balance between polarity and hydrophobicity .

lipophilicity LogP membrane permeability

Oxetan-3-ol Core Validated as a Carboxylic Acid Bioisostere with pKₐ >12 and Enhanced PAMPA Permeability (Class-Level Evidence)

The oxetan-3-ol scaffold—the core structural motif of the target compound—has been systematically evaluated as a carboxylic acid bioisostere by Lassalas et al. (ACS Med. Chem. Lett. 2017). In a head-to-head comparison against the phenylpropionic acid template (carboxylic acid pKₐ ~4.7), the oxetan-3-ol analog (compound 3) exhibited a pKₐ >12 (above the assay's upper detection limit, with calculated values as high as ~14) and showed significantly higher lipophilicity and PAMPA permeability [1]. Across a broader panel of 33 carboxylic acid surrogates, the oxetan-3-ol and thietan-3-ol derivatives ranked among the most permeable structures [1]. In a functional assay using RBL-1 cells, the ibuprofen–oxetan-3-ol hybrid (compound 7) demonstrated dual COX/5-LOX inhibitory activity (IC₅₀ in the micromolar range), a property absent in the parent ibuprofen carboxylic acid [2].

carboxylic acid bioisostere PAMPA permeability drug design

Multigram-Scale Synthetic Accessibility of Oxetan-3-ols via Optimized Grignard/Organolithium Addition to Oxetanone

A 2025 methodology study (Skalenko et al., SSRN) reported optimized conditions for multigram-scale synthesis of 3-substituted oxetan-3-ols via Grignard and organolithium addition to oxetanone, addressing the historical challenge of oxetane ring-opening side reactions during scale-up [1]. Key innovations include systematic temperature control, reaction time optimization, and a mild neutral quenching technique that avoids acidic conditions known to degrade the oxetane ring. While this study does not report data specifically for 3-(1-aminoethyl)oxetan-3-ol, the methodology is directly applicable to the target compound class and demonstrates that commercial-scale synthesis of oxetan-3-ol building blocks is technically feasible with high purity. This contrasts with older literature where oxetane-forming cyclizations often suffered from low yields and competing ring-opening [2].

scalable synthesis Grignard addition process chemistry

High-Impact Application Scenarios Where 3-(1-Aminoethyl)oxetan-3-ol Offers Documented Advantages


Replacement of Carboxylic Acid Moieties in Drug Candidates Requiring Improved CNS Permeability

For lead compounds whose carboxylic acid group limits brain penetration due to ionization at physiological pH, the oxetan-3-ol core of this building block provides a validated bioisosteric replacement with pKₐ >12 and significantly enhanced PAMPA permeability, as demonstrated by Lassalas et al. [1]. The 1-aminoethyl side chain offers an additional derivatizable amine handle, enabling conjugation to warheads, fluorophores, or PEG chains without sacrificing the bioisosteric benefit of the oxetane ring. This scenario is particularly relevant for CNS-targeted NSAID derivatives, where the published ibuprofen–oxetan-3-ol hybrid retained dual COX/5-LOX inhibitory activity while eliminating the carboxylic acid [2].

Chiral Probe Synthesis for Stereospecific Target Engagement Studies

The availability of both (R)- and (S)-enantiomers of this compound (CAS 2200475-27-8 and 2380433-33-8) enables the construction of enantiomerically pure chemical probes for studying stereospecific ligand–receptor interactions . Unlike the achiral 2-aminoethyl analog, the α-chiral amine can be used to install a defined three-dimensional orientation of the pharmacophore, which is critical for SAR studies on chiral targets such as GPCRs, kinases, and proteases. The rigid oxetane ring further restricts conformational flexibility, reducing entropic penalties upon binding.

Modular Synthesis of Oxetane-Containing Degraders (PROTACs) and Bifunctional Molecules

The bifunctional nature of this building block—a hydroxyl group and a primary amine on a compact, rigid scaffold—makes it ideally suited as a linker or warhead-attachment point in PROTAC and molecular glue design. The oxetane ring contributes metabolic stability via microsomal epoxide hydrolase (mEH)-mediated clearance, a metabolic pathway orthogonal to cytochrome P450, potentially reducing drug–drug interaction risk [3]. The LogP of approximately –0.9 positions the compound in a favorable polarity range for linker design, balancing solubility and passive permeability .

Peptidomimetic and β-Turn Mimic Scaffold Development

The constrained geometry of the oxetane ring, combined with the α-chiral amine, can serve as a core element in peptidomimetic design, mimicking β-turn conformations. The compound's Fsp³ value of 1.0 (fully saturated carbons) and low molecular weight (117.15 Da) align with fragment-based drug discovery (FBDD) principles . Coupling of the amine to carboxylic acids and the hydroxyl to electrophiles enables bidirectional elongation, a versatility not shared by single-functional-group oxetane analogs.

Quote Request

Request a Quote for 3-(1-Aminoethyl)oxetan-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.